molecular formula C11H18Cl2N2O3S B12281210 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride CAS No. 1162262-37-4

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride

Cat. No.: B12281210
CAS No.: 1162262-37-4
M. Wt: 329.2 g/mol
InChI Key: OOJJNFARDDBPCO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Preparation Methods

The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperazine ring.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives.

Scientific Research Applications

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride can be compared with other sulfonyl piperazines:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

CAS No.

1162262-37-4

Molecular Formula

C11H18Cl2N2O3S

Molecular Weight

329.2 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride

InChI

InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H

InChI Key

OOJJNFARDDBPCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

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